Journal Name:Journal of Porphyrins and Phthalocyanines
Journal ISSN:1088-4246
IF:1.914
Journal Website:https://www.worldscientific.com/worldscinet/jpp
Year of Origin:1997
Publisher:World Scientific Publishing Co. Pte Ltd
Number of Articles Per Year:118
Publishing Cycle:Monthly
OA or Not:Not
Cover Image, Volume 46, Issue 15
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-12-28 , DOI: 10.1002/er.8776
The cover image is based on the Short Communication Rational design of hierarchical MOF-derived CoP@Co-Fe LDH bifunctional electrocatalyst: An approach toward efficient overall water splitting in alkaline media by Gyo Hun Choi et al., https://doi.org/10.1002/er.8701.
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Guest editorial for special issue on “Progress in Energy Systems”
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-13 , DOI: 10.1002/er.8721
Advances in Energy Systems are recognized as a key element in establishing a well-developed sustainable society. At the same time, they are considered as a promising solution to optimize the drawbacks of energy-related impacts on the environment. Increasing the efficiency of energy systems through scrutinizing their operating principles and analyzing the performance of the involved components can also lead to energy economy goals. In this regard, there has been a need to establish an informative platform to exchange ideas, share information, and initiate collaboration, and the World Conference on Energy Science and Technology (TUBA WCEST-2021) was established to provide such opportunities and was organized by the Turkish Academy of Science on August 8–12, 2021. A total of 21 parallel sessions and panels were held during the conference about various topics in energy, and 122 presentations were made at the conference. At this unique event, there were 28 key speakers and 28 invited speakers from 35 different countries, consisting of leading researchers, executive managers and presidents of international institutions, and experts, with the participation of approximately 1500 people in total. Among the high-quality papers submitted and presented at the conference, the selected ones were invited to make the necessary editions in line with the guidelines of the Internarial Journal of Energy Research and to be submitted to a special issue entitled “Progress in Energy Systems.” Furthermore, there were other submissions related to the subject of the special issue to enrich the contents of the special issue. In closing, we would like to express our gratitude to the Wiley publishing staff, who have helped during the preparation and processing of the papers. We would also like to register our sincere appreciation to Prof. Ibrahim Dincer for his valuable help and coordination during all the steps of preparation and finalizing this special issue. We hope that this special issue will increase the knowledge of advanced energy systems and technologies.
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Artificial intelligent modeling and optimization of the application of aluminum oxide nanoparticles modified cement asphalt toward non-polluted sustainable environment
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-26 , DOI: 10.1002/er.8613
Due to their excellent physicochemical and structural characteristics, aluminum oxide (AL2O3) nanoparticles (AlNPs), a family of metal oxide nanoparticles, offer a variety of biological uses. Bitumen binds a high percentage (>95%) of inorganic macrometer-sized particles to provide a cohesive material suitable for use in road pavement. In this study, AL2O3 was added to bitumen as a new bitumen modification to improve the fatigue and rutting performance of bitumen or the base cement asphalt cement (AC) at ratios of 5, 7, and 10% wt by weight of the cement AC. Rheological tests were performed on modified bitumen containing nanoparticles. An extreme learning machine (ELM) analyzes each test outcome. In this case, the properties of AC are greatly affected by the rise in AL2O3 concentration. In comparison to the basic AC, the modified AC's viscosity rose by 90 and 104%, respectively. The outcomes also demonstrated the excellent compatibility and storage stability of both modifiers at high temperatures. A hot mix of AL2O3 modified bitumen was utilized to produce hot cement asphalt samples, and moisture susceptibility was assessed. As a result, the optimal nanoparticle content was chosen, and 7% AL2O3 produced the best results.
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Optimization of fast-charging strategies for lithium-ion batteries with Kriging-Assisted evolution
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-26 , DOI: 10.1002/er.8753
Reducing the charging period while maximizing battery cycle life is a major objective in the development of fast charging technologies. However, the optimization of fast-charging strategies and evaluation of lifetime necessitate substantial time-consuming experiments. To decrease both the time and number of tests needed, we propose an experimental learning optimization method to efficiently optimize the parameter space of 10-min, five-step fast-charging strategies. Two components are combined to minimize the optimization cost. On the one hand, the cycle life is evaluated by a deep learning method. It only requires 10 cycles of charging data to predict the cycle life with high accuracy, so can reduce lifetime experiments by over 99%. On the other hand, the optimization of the charging strategy is experimentally carried out based on the Kriging-assisted population evolution algorithm (KAPEA). It is employed for the first time in this field to select promising strategies for experiments and narrow down the experimental search space remarkably. And the procedure period can be significantly saved, 98.7% less than with conventional approaches. Furthermore, validated by experiments, the battery's cycle life under the strategy recommended by our method is the highest among all the strategies evaluated.
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CsPbI3 lead and CsSnI3 lead-free perovskite materials for solar cell device
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-13 , DOI: 10.1002/er.8742
Long-term operational photovoltaic devices might be produced utilizing perovskites made of inorganic cesium lead halide, which have excellent thermal endurance in the air. Lead perovskite reaches power conversion efficiency (PCE) reaches 23% in 2022. The limitation of α-CsPbI3 (cubic phase) that has an appropriate bandgap is its volatility with time. As a result, using HPbI3 instead of PbI2 in a single-step deposition process, exceptionally stable α-CsPbI3 may be generated in dry air. Most notably, using CsPbI3 as an interfacial layer on perovskite after 3000 h of dry air storage, non-capsulated devices maintain approximately 90% of their initial PCE. Although much work has gone into improving the stability and then efficiency of perovskite solar cells (PSCs) controlling the interfacial charge transfer in PSCs with interface engineering can assist achieve high efficiency and stability. α-CsPbI3 quantum dots (QDs) can increase the PSCs properties by functioning as a bridge over the hole transport material and in contact with the perovskite film layer. By depositing inorganic CsPbI3 QDs with excellent moisture stability onto the perovskite layer and the interface engineering layer, the PCE increased from 15.17% to 23% in 2018 and 2022, respectively. The toxicity of lead, on the other hand, makes a huge challenge for the spreading of lead PSCs in a wide application. As a result, researchers are looking toward replacing Pb with equivalent metals based on first-principles predictions with sufficient band gap, optical, and electrical properties. CsSnI3 represents replaceable materials with good dispersion and high uniform formation. Using Sn-based PSCs have PCE values of 14.81% in 2022, but using CsSnI3 as an interfacial layer in the PSCs, the efficiency reaches 20%. The other halide Cl−, Br−, and F− can be partially inserted in this molecule or replace I− anion, this led to a variety of product results for the prepared PSC, but this efficiency is less than using only I− ions. After a big study, CsSnI3 is a promising interfacial for the PSC with a lifetime of >1000 h. Now, scientists and searchers use all possibilities for increasing the device efficiency to be applicable in the industrial field. This is carried out by controlling the size of CsSnI3 particles that are used as an interfacial layer, at the other hand, controlling the size will be promising for reaching the desired efficiency and stability for the PSCs device.
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Investigated the structural, optoelectronic, mechanical, and thermoelectric properties of Sr2BTaO6 (B = Sb, Bi) for solar cell applications
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-21 , DOI: 10.1002/er.8669
Density functional theory was used to investigate the unit structure of Sr2BTaO6 (B = Sb, Bi) double perovskite oxides. The full-potential linearized augmented plane wave technique is used to calculate structural, electronic, electron localization function (ELF), mechanical, optical, and thermoelectric, properties. We optimized the compounds at ground level by using the Murnaghan equation of state. Additionally, the formation, cohesive energy, and Goldschmidt tolerance factor were calculated to assure the structure's stability. With the aid of symmetric lines, we examined the Sr2BTaO6 (B = Sb, Bi) were found to be semiconductors with indirect band gaps of 2.066 and 0.972 eV, correspondingly. To analyze the bonding in the material and also the magnitude of charge transformation from inter-band and intra-band, we considered the electron localization function (ELF). The independent elastic coefficient (Cij), and other parameters were calculated for the material's mechanical stability. To achieve the maximum absorption coefficient, the optical properties with all parameters were computed in given double perovskites materials. Lastly, The BoltzTrap code is also used to compute transport characteristics like as the Seebeck coefficient (S), a figure of merit (ZT), electrical conductivity (σ/τ), power factor (PF), and thermal conductivity (κ/τ). Sr2BiTaO6 appears to be a more promising material as compared to Sr2SbTaO6 for thermal devices based on ZT estimates against chemical potential and carriers' concentrations. All computed properties outcomes advocated that these materials are an attractive source for thermal devices as well as solar applications.
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Mixed metallic NiFe/Mn-MOF, and derived spinel Ni0.5Fe0.5Mn2O4 as high-performance electrochemical electrodes
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-25 , DOI: 10.1002/er.8752
Metal oxide/organic framework modification through mixing different metal ions is one of the most ingenious methods in material science. This study investigates elaborately designed bimetallic Fe/Mn, tri-metallic NiFe/Mn-metal organic frameworks, and their derived metal oxide nanocomposites for supercapacitor application. The novel bi- and tri-metallic MOFs have shown substantially different morphologies consisting of hexagonal bipyramid and interconnected sheets respectively. After calcination, the materials have altered to spinel FeMn2O4 and Ni0.5Fe0.5Mn2O4 with porous nanorods and hierarchical texture features respectively. The diverse morphologies with considerably large surface areas of the mixed metallic MOFs and the derived oxides make them efficient electrochemical electrodes. Ni incorporation also enhances the capacitive behavior of the electrodes and NiFe/Mn-MOF exhibits a superior specific capacitance of 1640 F g−1 at 1 A g−1. Furthermore, the FeMn2O4 and Ni0.5Fe0.5Mn2O4 nanostructures reveal highly stable capacitance with retention of 93 and 94% over 5000 cycles respectively. Besides, the assembled NiFe/Mn-MOF//AC asymmetric supercapacitor represents significant energy and power densities of 75 Wh kg−1 and 1166 W kg−1 at 1.5 A g−1 respectively. It also has relatively high stability with capacitance retention of 73% over 5000 cycles.
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Testing of the oil-immersed sensible heat storage unit with circular channel solid heat body under charging modes with different heat transfer temperature difference
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-21 , DOI: 10.1002/er.8765
Heat storage technology can enrich and store dispersed and discontinuous heat and significantly improve energy efficiency. This paper reports a pilot-scale sensible heat storage unit, which uses circular channel solid made of castables as the heat storage bodies and heat transfer oil as the working fluid. When performing, the heat transfer oil passes through the flow channel of the heat storage body and is in direct contact with the heat storage body for heat exchange. The experiment explores the unit's thermal performance, including heat, power, and charge energy efficiency under different charging temperature difference modes. At the same time, the normalized charge energy efficiency is used to evaluate the heat-storage unit's heat absorption capacity during the charging process. The results show that the average heat storage capacity of the heat storage body is about 1.10 × 106 kJ, accounting for 89% of the heat storage capacity of the unit, and the remaining 11% is the heat stored in the oil inside the unit. In addition, the charging mode with step temperature rise used in the experiment can make the heat stored by the regenerator increase linearly with time. The charging mode with a more considerable temperature difference can significantly enhance the charging power and shorten the charging time, but the increase in the temperature difference reduces the efficiency of the charging process. The efficiency in the experimental range is reduced from 64.5% in the minimum temperature difference mode to 34.8% in the maximum temperature difference mode. This paper has a certain supplementary function for the design and application of heat storage and the evaluation of the thermal performance of the heat storage unit.
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A novel model for estimation of the discharge ohm internal resistance of lithium-ion battery combining the temperature and different state-of-charge segments
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-17 , DOI: 10.1002/er.8762
Assessment of discharge ohm internal resistance (DOR) is a critical step for the battery thermal management system. However, the influence of various variables on DOR makes it challenging to develop a reliable and dependable model. Therefore, an approach for estimating DOR that relies on single-factor (temperature) is developed by employing cubic polynomial and exponential fitting functions. First, the SoC range is divided into two segments: 0.3-0.6 and 0.6-0.9 according to the mathematical relationship between DOR and SoC. To emphasize temperature as the sole element to determine DOR and to simplify the coupling impact of many variables in each SOC segment. Additionally, the established models of two segments are used to estimate DOR at 5°C, 25°C, 35°C, 45°C, and 55°C, and to predict the DOR at 15°C. Finally, the model in SoC = 0.6-0.9 is used for SoC = 1. The DOR estimation error is less than 3 mΩ. When the fitting models at the discharge rate of 1 C are transferred to predict the DOR at 0.75 C and 1.25 C, the maximum error is only 4.39 mΩ. The results show that the proposed method for estimating DOR has a high degree of generalizability and accuracy, making it adaptable to dynamic settings with varying temperatures.
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Analysis of groundwater pollution in a petroleum refinery energy contributed in rock mechanics through ANFIS-AHP
Journal of Porphyrins and Phthalocyanines ( IF 1.914 ) Pub Date: 2022-09-14 , DOI: 10.1002/er.8663
Urban groundwater pollution caused by the oil industry and gas stations is a significant global environmental problem. Due to the increased demand for petroleum and petrochemical production in recent years, it is crucial to monitor and investigate the quality and contamination level of groundwater for groundwater extraction, usage, and protection. On the basis of the rock mechanic state and the features of petroleum hydrocarbon pollution in groundwater, the control parameters of petroleum hydrocarbon pollution in groundwater are investigated. Ten water samples were gathered from the vicinity of two refinery sites and experimented via a soft computing model of the adaptive neuro-fuzzy inference system, later evaluated by the hierarchical ladder method of the analytic hierarchy process. According to the data, high and very severe pollution sites account for 31.45% of shallow phreatic water and only 20% of deep confined water, indicating that shallow groundwater is more severely contaminated than deep groundwater. Total dissolved solids, total hardness, Cl−, ◂◽:▸SO42−, and so on, which are influenced by both the natural environment and human activities, are the primary factors impacting the quality of groundwater in those regions. The primary pollutants in groundwater are nitrite and nitrate nitrogen, both of which are caused by human activities.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.80 57 Science Citation Index Science Citation Index Expanded Not
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